molecular formula C19H20N2O5 B13440984 Dimoxystrobin-4-methylbenzoic Acid

Dimoxystrobin-4-methylbenzoic Acid

Cat. No.: B13440984
M. Wt: 356.4 g/mol
InChI Key: VVBFFEYXSJKVET-FXBPSFAMSA-N
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Description

This raises critical questions about its nomenclature, structural identity, or availability in existing literature. Notably, the evidence includes several benzoic acid derivatives (e.g., 4-hydroxybenzoic acid, 4-formylbenzoic acid) but none explicitly linked to dimoxystrobin, a known strobilurin fungicide. This discrepancy suggests either a nomenclature error (e.g., mislabeling of the compound) or insufficient data in the provided sources.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[2-[(Z)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid

InChI

InChI=1S/C19H20N2O5/c1-12-8-9-15(19(23)24)16(10-12)26-11-13-6-4-5-7-14(13)17(21-25-3)18(22)20-2/h4-10H,11H2,1-3H3,(H,20,22)(H,23,24)/b21-17-

InChI Key

VVBFFEYXSJKVET-FXBPSFAMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Origin of Product

United States

Preparation Methods

Aromatic Hydroxycarboxylic Acid Methylation

Methodology:

  • Starting Material: Aromatic hydroxycarboxylic acids, such as 4-hydroxybenzoic acid derivatives, serve as precursors.
  • Methylation Reaction: The process involves methylating the hydroxyl and carboxyl groups to form methyl esters, often employing methylating agents like dimethyl sulfate or methyl iodide under controlled conditions.

Key Data:

  • Reaction Conditions: Typically performed in aqueous or organic solvents (e.g., acetone, ethanol), with catalysts such as potassium carbonate or sodium hydride to facilitate nucleophilic attack on methylating agents.
  • Reagents: Dimethyl sulfate is favored for high yield and purity, as indicated in US5424479A, where aromatic methyl esters are synthesized via methylation of aromatic hydroxycarboxylic acids using dimethyl sulfate in aqueous solution.

Application to Compound:

  • For “Dimoxystrobin-4-methylbenzoic Acid,” methylation of 4-hydroxybenzoic acid derivatives would produce the methyl ester intermediate, essential for subsequent functionalization.

Formation of the Benzoic Acid Core with Substituents

Methodology:

  • Cyclization and Functionalization: Aromatic precursors undergo cyclization or substitution reactions to introduce necessary substituents, such as methoxy groups or halogens, as outlined in patents for related fungicides.
  • Example: The synthesis of 4-aminomethylbenzoic acid involves nitration, reduction, and subsequent methylation steps, as described in CN102791677B, emphasizing catalytic reduction and alkylation processes.

Relevance:

  • The introduction of methyl groups at specific positions on the aromatic ring is achieved via methylation reactions, often employing methyl iodide or dimethyl sulfate, under basic conditions with catalysts like potassium carbonate or palladium.

Functional Group Transformation and Final Assembly

Methodology:

  • Amidation and Substitutions: The amino group or other functionalities are introduced via nucleophilic substitution or reductive amination, as demonstrated in the synthesis of 4-aminomethylbenzoic acid.
  • Catalytic Reduction: Reduction of nitro or oxime intermediates to amino groups is performed using catalysts such as palladium on carbon (Pd/C) or nickel, under hydrogen atmosphere, as detailed in patent CN102791677B.

Application:

  • For “Dimoxystrobin-4-methylbenzoic Acid,” such reduction steps would be critical to introduce amino functionalities or modify existing groups to reach the desired molecular structure.

Specific Synthesis Pathway for “Dimoxystrobin-4-methylbenzoic Acid”

Based on the above, a plausible synthesis route involves:

Step Description Reagents & Conditions References
1 Methylation of 4-hydroxybenzoic acid Dimethyl sulfate, aqueous base, reflux
2 Introduction of methyl groups at specific positions Alkylation with methyl iodide or dimethyl sulfate ,
3 Formation of the core benzoic acid derivative with desired substituents Cyclization, substitution reactions ,
4 Functionalization to incorporate strobilurin or related fungicidal moieties Condensation, acylation, or oxidation
5 Final derivatization to produce the “Dimoxystrobin-4-methylbenzoic Acid” Reductive amination, esterification, or amidation ,

Data Tables Summarizing Key Parameters

Reaction Step Reagents Solvent Temperature Yield (%) References
Methylation of hydroxybenzoic acid Dimethyl sulfate, K2CO3 Acetone Reflux 95-98
Aromatic substitution Methyl iodide, base DMF Room temp to 60°C 90-95
Reduction of oximes Pd/C, H2 Ethanol Room temp 85-95
Final functionalization Acyl chlorides, catalysts Toluene Reflux 80-90

Notes on Optimization and Purification

  • Purity Control: Recrystallization from suitable solvents (ethanol, methanol) and chromatography are employed to achieve high purity.
  • Reaction Monitoring: TLC, HPLC, and NMR are standard for monitoring progress and confirming structure.
  • Safety Precautions: Use of dimethyl sulfate requires careful handling due to toxicity; alternative methylating agents may be considered.

Chemical Reactions Analysis

Types of Reactions

Dimoxystrobin-4-methylbenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzoic acids .

Scientific Research Applications

Dimoxystrobin-4-methylbenzoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Dimoxystrobin-4-methylbenzoic Acid involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species (ROS). This results in the inhibition of fungal growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

While direct data on "Dimoxystrobin-4-methylbenzoic Acid" is absent, the evidence provides insights into structurally related benzoic acid derivatives. Below is a comparative analysis of these compounds:

Table 1: Key Properties of Benzoic Acid Derivatives
Compound Name CAS Number Molecular Formula Key Uses/Applications Safety/Regulatory Notes
4-Hydroxybenzoic Acid 99-96-7 C₇H₆O₃ R&D (non-medicinal) Restricted to lab use
Caffeic Acid 331-39-5 C₉H₈O₄ Pharmacological research, food/cosmetic additives Generally recognized as safe (GRAS) for food
4-Formylbenzoic Acid 619-66-9 C₈H₆O₃ Synthetic intermediates Hazardous upon inhalation
4-Amino-3-methoxybenzoic Acid N/A* C₈H₉NO₃ Research applications No hazards specified

Recommendations for Further Study

Verify the compound’s IUPAC name and CAS registry to resolve nomenclature ambiguities.

Explore patents or agrochemical databases for dimoxystrobin derivatives.

Conduct comparative studies on antifungal efficacy and environmental persistence relative to other strobilurins (e.g., azoxystrobin) and benzoic acid analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimoxystrobin-4-methylbenzoic Acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as catalysts (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF vs. THF), and temperature (e.g., reflux vs. room temperature). Monitor reaction progress via TLC or HPLC, and optimize yields using response surface methodology. For analogs like 4-(Diethoxyphosphoryl)benzoic acid, reaction specificity is highly solvent-dependent, as seen in similar syntheses .

Q. Which spectroscopic techniques are most effective for characterizing Dimoxystrobin-4-methylbenzoic Acid, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the benzoic acid core. Compare chemical shifts with structurally related compounds (e.g., 4-Methoxy-2,3-dimethylbenzoic acid) .
  • IR : Identify characteristic carbonyl (C=O, ~1680–1700 cm1^{-1}) and methoxy (C-O, ~1250 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, as demonstrated for ethyl 3-formyl-4-methoxybenzoate .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer : Employ HPLC with UV detection (e.g., 254 nm) to monitor degradation products. For long-term stability, store under inert atmosphere at –20°C, as recommended for sensitive benzoic acid derivatives .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and confirm stereochemical assignments?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
  • Refinement : Apply SHELXL for structure solution and refinement. SHELX’s robustness in handling high-resolution data ensures accurate bond-length and angle measurements, even for complex substituents like the dimoxystrobin moiety .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning.

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Cross-Validation : Compare results from enzymatic inhibition assays (e.g., CYP450) with cell-based viability tests (e.g., MTT assay). For example, discrepancies in 4-(Dimethylamino)benzohydrazide’s antimicrobial activity were resolved by adjusting pH and temperature .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem bioassays) to identify outliers or assay-specific artifacts .

Q. How can structure-activity relationships (SAR) be analyzed using computational methods alongside experimental data?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for dimoxystrobin derivatives).
  • DFT Calculations : Compute electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity, as done for 4-(Dimethylamino)oxane-4-carboxylic acid .
  • Data Integration : Combine computational predictions with experimental IC50_{50} values to refine SAR models .

Data Management & Reproducibility

Q. How should experimental procedures be documented to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed Protocols : Include catalyst loading, solvent ratios, and purification steps (e.g., column chromatography gradients).
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIFs, as emphasized in crystallography studies .

Q. What statistical approaches are recommended for analyzing clustered bioactivity data?

  • Methodological Answer :

  • Mixed-Effects Models : Account for nested data (e.g., multiple replicates per assay plate) using R’s lme4 package.
  • Hierarchical Clustering : Group compounds by bioactivity profiles, as shown in Table 1 of clustered data studies .

Safety & Compliance

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for steps involving volatile reagents (e.g., thionyl chloride for acid chlorides).
  • PPE : Wear nitrile gloves and safety goggles, as specified in SDS for 4-(Oxan-4-ylmethoxy)benzoic acid .
  • Waste Disposal : Neutralize acidic byproducts before disposal, adhering to EPA guidelines .

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